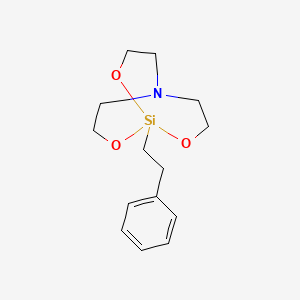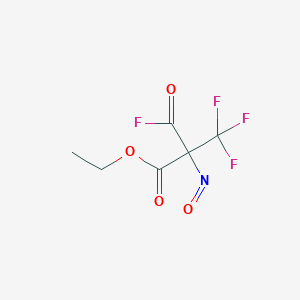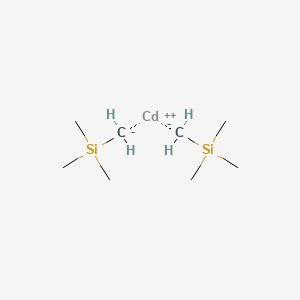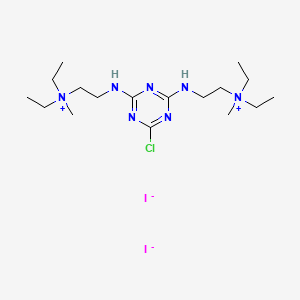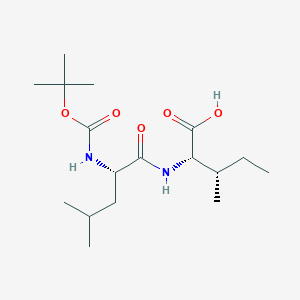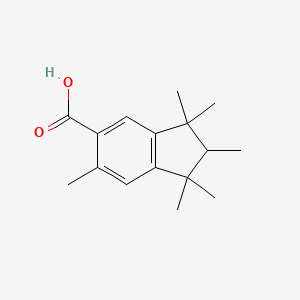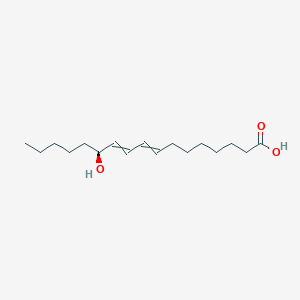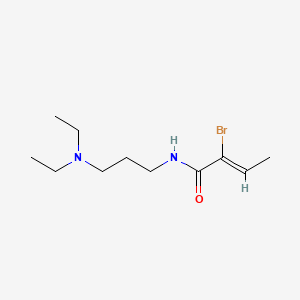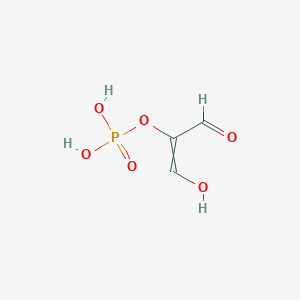
1-Hydroxy-3-oxoprop-1-en-2-yl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-3-oxoprop-1-en-2-yl dihydrogen phosphate is an organic compound belonging to the class of phosphate esters It is characterized by the presence of a hydroxy group, a keto group, and a phosphate group attached to a propenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-3-oxoprop-1-en-2-yl dihydrogen phosphate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the phosphorylation of 1-Hydroxy-3-oxoprop-1-en-2-one using phosphoric acid or its derivatives. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale phosphorylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-3-oxoprop-1-en-2-yl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The phosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphate group under basic conditions.
Major Products Formed:
- Oxidation of the hydroxy group can yield 1,3-dioxoprop-1-en-2-yl dihydrogen phosphate.
- Reduction of the keto group can produce 1-Hydroxy-3-hydroxyprop-1-en-2-yl dihydrogen phosphate.
- Substitution reactions can lead to various phosphate esters depending on the nucleophile used.
Scientific Research Applications
1-Hydroxy-3-oxoprop-1-en-2-yl dihydrogen phosphate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a diagnostic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Hydroxy-3-oxoprop-1-en-2-yl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes. Its phosphate group allows it to participate in phosphorylation and dephosphorylation reactions, which are crucial in cellular signaling and energy transfer.
Comparison with Similar Compounds
- 1-Hydroxy-3-oxohex-1-en-1-yl dihydrogen phosphate
- 1-Hydroxy-3-oxo-1-propen-2-yl dihydrogen phosphate
Comparison: 1-Hydroxy-3-oxoprop-1-en-2-yl dihydrogen phosphate is unique due to its specific structural features, such as the position of the hydroxy and keto groups. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the hydroxy group at the 1-position and the keto group at the 3-position allows for specific interactions with enzymes and other biomolecules, making it a valuable compound for targeted research applications.
Properties
CAS No. |
64193-07-3 |
|---|---|
Molecular Formula |
C3H5O6P |
Molecular Weight |
168.04 g/mol |
IUPAC Name |
(1-hydroxy-3-oxoprop-1-en-2-yl) dihydrogen phosphate |
InChI |
InChI=1S/C3H5O6P/c4-1-3(2-5)9-10(6,7)8/h1-2,4H,(H2,6,7,8) |
InChI Key |
DGPSGRIDFWNXDV-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C=O)OP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-Dichloro-2-[(4-fluorophenyl)methylidene]cyclopent-4-ene-1,3-dione](/img/structure/B14491663.png)

![3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14491666.png)
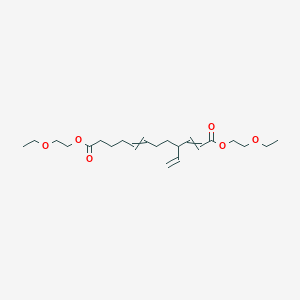

![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate](/img/structure/B14491682.png)
